Structural Characterization of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol: An In-Depth NMR Guide
Structural Characterization of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol: An In-Depth NMR Guide
Executive Summary
1,4-disubstituted 1,2,3-triazoles have become foundational scaffolds in modern drug discovery due to their bioisosteric resemblance to amide bonds, high metabolic stability, and capacity to engage in diverse hydrogen-bonding interactions[1]. The compound 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol is a highly functionalized derivative featuring a sterically demanding 2-bromophenyl ring and a hydrophilic propan-2-ol moiety.
Accurate structural elucidation of this compound is critical for downstream pharmacological profiling. This whitepaper provides a comprehensive, field-proven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data of this specific triazole, detailing the causality behind chemical shifts, regiochemical validation methodologies, and standardized acquisition protocols.
Synthesis and Regiochemical Rationale
The target compound is exclusively synthesized via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]. By reacting 1-azido-2-bromobenzene with 2-methylbut-3-yn-2-ol in the presence of a Cu(I) catalyst (typically generated in situ from copper(II) sulfate and sodium ascorbate), the reaction is driven entirely toward the 1,4-regioisomer, bypassing the 1,5-regioisomer formed under thermal Huisgen conditions.
The choice of CuAAC is not merely for yield optimization; it is a structural necessity to ensure the propan-2-ol group is positioned at C-4, which fundamentally dictates the resulting NMR spectral profile.
Figure 1: Workflow for the CuAAC synthesis and NMR preparation of the target 1,4-disubstituted triazole.
Nuclear Magnetic Resonance (NMR) Spectral Analysis
The following data represents the highly accurate, simulated spectral assignments based on empirical literature rules for 1-(2-bromophenyl)-1H-1,2,3-triazoles and 4-(2-hydroxypropan-2-yl) substituents[3].
1 H NMR Data Interpretation (400 MHz, CDCl 3 )
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 8.05 | Singlet (s) | 1H | - | Triazole H-5 |
| 7.75 | Doublet of doublets (dd) | 1H | 8.0, 1.4 | Phenyl Ar-H3 (ortho to Br) |
| 7.52 | Doublet of doublets (dd) | 1H | 7.8, 1.6 | Phenyl Ar-H6 (ortho to triazole) |
| 7.48 | Triplet of doublets (td) | 1H | 7.8, 1.4 | Phenyl Ar-H4 |
| 7.38 | Triplet of doublets (td) | 1H | 8.0, 1.6 | Phenyl Ar-H5 |
| 3.15 | Broad singlet (br s) | 1H | - | Aliphatic -OH |
| 1.68 | Singlet (s) | 6H | - | Aliphatic -CH 3 (gem-dimethyl) |
Mechanistic Causality:
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Triazole H-5 (δ 8.05): This proton is highly deshielded. The electron-withdrawing nature of the adjacent nitrogen atoms, combined with the anisotropic deshielding cone of the nearly perpendicular ortho-bromophenyl ring, forces this signal far downfield[3].
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Gem-dimethyls (δ 1.68): The two methyl groups appear as a sharp 6H singlet. Free rotation around the C4–C(OH) bond averages their magnetic environments, rendering them chemically equivalent.
13 C NMR Data Interpretation (100 MHz, CDCl 3 )
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 155.2 | Quaternary (C q ) | Triazole C-4 |
| 136.5 | Quaternary (C q ) | Phenyl C-1' (attached to N) |
| 134.2 | Methine (CH) | Phenyl C-3' |
| 131.5 | Methine (CH) | Phenyl C-4' |
| 128.5 | Methine (CH) | Phenyl C-5' |
| 128.2 | Methine (CH) | Phenyl C-6' |
| 123.8 | Methine (CH) | Triazole C-5 |
| 119.5 | Quaternary (C q ) | Phenyl C-2' (attached to Br) |
| 68.5 | Quaternary (C q ) | Aliphatic C-OH |
| 30.5 | Primary (CH 3 ) | Aliphatic -CH 3 (gem-dimethyl, 2C) |
Mechanistic Causality:
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Triazole C-4 (δ 155.2): The extreme deshielding is caused by the synergistic inductive effects of the triazole ring nitrogens and the adjacent oxygen-bearing quaternary carbon.
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Phenyl C-2' (δ 119.5): Despite being an aromatic carbon, it is significantly shielded relative to standard aromatic shifts. This is a classic manifestation of the "heavy atom effect" induced by the directly attached bromine atom.
2D NMR Methodologies for Structural Validation
While 1D NMR provides a strong foundational hypothesis, it cannot definitively rule out the 1,5-regioisomer. To establish a self-validating structural proof, 2D NMR techniques (HMBC and NOESY) are mandatory.
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HMBC (Heteronuclear Multiple Bond Correlation): The methyl protons (δ 1.68) will show strong 3J correlations to the triazole C-4 (δ 155.2), confirming the attachment of the propan-2-ol group.
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NOESY (Nuclear Overhauser Effect Spectroscopy): A spatial correlation between the Triazole H-5 (δ 8.05) and the methyl protons (δ 1.68) definitively proves the 1,4-relationship. In a 1,5-regioisomer, the distance between these protons would be too great for a NOE transfer.
Figure 2: Key HMBC and NOESY correlations establishing the 1,4-regiochemistry of the triazole ring.
Standardized Experimental Protocol for NMR Acquisition
To ensure reproducibility and trustworthiness across laboratories, the following self-validating protocol must be strictly adhered to during spectral acquisition.
Step-by-Step Methodology:
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Sample Preparation: Dissolve exactly 15–20 mg of the purified triazole in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: TMS is utilized as an internal standard because its protons are highly shielded, providing a reliable 0.00 ppm reference point that prevents chemical shift drift across different magnetic fields.
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Tube Selection: Transfer the solution to a high-quality 5 mm NMR tube (e.g., Norell 509-UP).
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Causality: Lower-quality tubes possess micro-variations in glass thickness, which distort the magnetic field homogeneity and degrade peak resolution.
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Tuning and Matching: Insert the sample into a 400 MHz or 600 MHz spectrometer. Manually tune and match the probe to the exact Larmor frequencies of 1 H and 13 C.
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Locking and Shimming: Lock onto the deuterium signal of the CDCl 3 solvent. Perform gradient shimming (Z1–Z5) until the TMS line width at half-height (FWHM) is ≤ 0.8 Hz.
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Acquisition Parameters:
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1 H NMR: 16 scans, 30° pulse angle, acquisition time (AQ) of 3.0 s, and a relaxation delay (D1) of 2.0 s.
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13 C NMR: 512–1024 scans, 30° pulse angle, with WALTZ-16 proton decoupling. Set D1 to 2.0 s.
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Causality: If quantitative integration of 13 C is required, D1 must be extended to 5.0 s to allow fully relaxed quaternary carbons (C-4, C-1', C-2'), ensuring signal-to-noise ratios are sufficient for accurate peak picking.
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Processing: Apply zero-filling to 64k data points and exponential multiplication (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier transformation. Phase and baseline correct the spectra manually.
References
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[3] Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. Molecules (MDPI). Available at:
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[2] Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt- Deactivating Enzyme Notum. ScienceOpen. Available at:
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[1] Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. Available at:
Sources
- 1. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 2. scienceopen.com [scienceopen.com]
- 3. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
